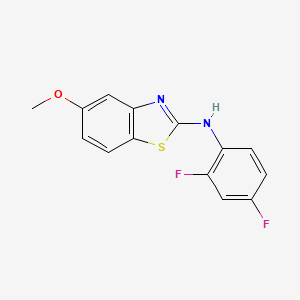

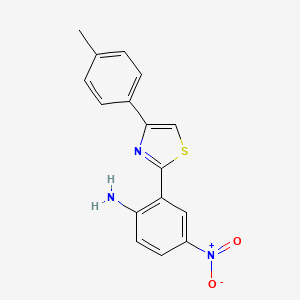

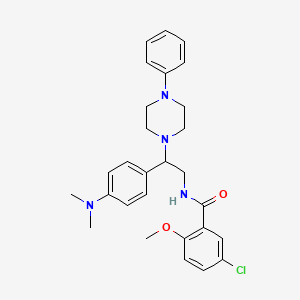

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, commonly known as DMBMF, is a small molecule that has gained attention due to its potential applications in scientific research. DMBMF is a benzothiazole derivative that has shown promising results in various studies related to neuroscience and cancer research.

科学的研究の応用

Corrosion Inhibition

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient protection layer formation. These compounds exhibit high inhibition efficiency, which is attributed to their molecular structure and ability to form stable chemisorptive layers on the metal surface (Salarvand et al., 2017).

Fluorescent Probes for Sensing Applications

Benzothiazole derivatives are applied in the development of fluorescent probes for sensing pH and metal cations. They exhibit significant fluorescence enhancement under basic conditions and have high sensitivity and selectivity towards pH changes and metal cation detection, making them suitable for various analytical applications (Tanaka et al., 2001).

Two-Photon Absorbing Materials

These compounds are valuable in creating materials with high two-photon absorptivity, making them useful for applications in two-photon fluorescence microscopy. The unique electronic properties of benzothiazole derivatives allow for efficient excitation and fluorescence, enabling advancements in imaging techniques (Belfield et al., 2000).

Antitumor Properties

Research has identified N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine derivatives as possessing selective and potent antitumor properties. Their mechanism involves cytochrome P 450 1A1 induction and biotransformation, leading to cytotoxic activity against specific cancer cell lines, including breast and ovarian cancer cells (Bradshaw et al., 2002).

Dye Synthesis

These compounds serve as intermediates in the synthesis of heteroarylazo disperse dyes, offering a spectrum of colors from red to greenish-blue hues. Their application in dyeing textiles demonstrates the versatility of benzothiazole derivatives in industrial coloration processes (Georgiadou et al., 2002).

Adsorption Materials for Environmental Cleanup

Benzothiazole derivatives have been used to synthesize novel adsorption materials, such as tertiary amine-functionalized polymeric resins, for the efficient removal of contaminants like benzophenone-4 from water. This application underscores their importance in developing environmentally friendly water treatment technologies (Zhou et al., 2018).

Anticonvulsant and Neuroprotective Effects

Some N-(substituted benzothiazol-2-yl)amide derivatives exhibit significant anticonvulsant and neuroprotective effects. These compounds have been studied for their potential in treating neurological disorders, showcasing the therapeutic versatility of benzothiazole derivatives (Hassan et al., 2012).

特性

IUPAC Name |

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c1-19-9-3-5-13-12(7-9)18-14(20-13)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJZAJRFCAHRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)

![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)